

In-Depth Technical Guide to the Spectroscopic Data of Micropeptin 478A

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Compound of Interest

Compound Name: Micropeptin 478A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Micropeptin 478A**, a cyclic depsipeptide isolated from the cyanobacterium *Microcystis aeruginosa*. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the structural characterization and analytical methodologies related to this potent plasmin inhibitor.

Chemical Structure and Properties

Micropeptin 478A is a complex peptide derivative with the molecular formula $C_{40}H_{61}N_9O_{15}S$.^[1] Its structure is characterized by a cyclic peptide core and includes several unique non-proteinogenic amino acid residues, such as 3-amino-6-hydroxy-2-piperidone (Ahp), 3-chloro-N-MeTyr, and a glyceric acid 3-O-sulfate moiety.^[1]

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for the characterization of **Micropeptin 478A**. The following table summarizes the key mass-to-charge ratio (m/z) values obtained.

Table 1: Mass Spectrometry Data for **Micropeptin 478A**

| Ion | Observed m/z |
|--------------------|--------------|
| $[M + H]^+$ | 976/978 |
| $[M - SO_3 + H]^+$ | 896/898 |

M denotes the parent molecule.

Experimental Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS)

The mass spectral data for **Micropeptin 478A** was acquired using Fast Atom Bombardment (FAB) mass spectrometry.

- **Sample Preparation:** The purified peptide is dissolved in a suitable liquid matrix of low volatility, typically glycerol or thioglycerol.
- **Ionization:** The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms, such as xenon. This process sputters the sample molecules from the matrix into the gas phase, where they are ionized, primarily through protonation.
- **Analysis:** The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio. For **Micropeptin 478A**, the presence of chlorine results in a characteristic isotopic pattern with peaks separated by 2 m/z units ($[M+H]^+$ at 976 and 978).

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The detailed structure of **Micropeptin 478A** was elucidated through a combination of one-dimensional (1H and ^{13}C) and two-dimensional (COSY, HOHAHA, HMBC, and NOESY) NMR experiments. The following tables present the 1H and ^{13}C chemical shift assignments.

Table 2: 1H NMR Spectroscopic Data for **Micropeptin 478A**

| Position | δ H (ppm) | Multiplicity | J (Hz) |
|---------------------------|------------------|--------------|-----------|
| Thr | | | |
| NH | 8.15 | d | 8.4 |
| α -H | 4.40 | m | 6.3 |
| β -H | 4.25 | m | |
| γ -CH ₃ | 1.20 | d | 6.3 |
| Ile-1 | | | |
| NH | 8.20 | d | 8.7 |
| α -H | 4.40 | m | 6.9 |
| β -H | 1.95 | m | |
| γ -CH ₂ | 1.45, 1.15 | m | 6.9 |
| γ -CH ₃ | 0.90 | d | |
| δ -CH ₃ | 0.85 | t | |
| 3-chloro-N-MeTyr | | | |
| N-CH ₃ | 3.10 | s | 10.2, 4.8 |
| α -H | 5.25 | dd | |
| β -H | 3.20, 3.05 | m | |
| 2',6'-H | 7.20 | d | 8.4 |
| 5'-H | 6.95 | d | 8.4 |
| Ahp | | | |
| NH | 7.27 | d | 3.3 |
| 3-H | 4.45 | m | m |
| 4-H | 2.62, 1.74 | m | |
| 5-H | 1.90, 1.76 | m | |

| | | | |
|---------------------------|------------|---|-----|
| 6-H | 4.92 | m | |
| OH | 6.04 | d | 4.8 |
| Arg | | | |
| NH | 8.35 | d | 8.1 |
| α -H | 4.30 | m | |
| β -H | 1.85, 1.70 | m | |
| γ -H | 1.60 | m | |
| δ -H | 3.20 | m | |
| Ile-2 | | | |
| NH | 7.90 | d | 9.0 |
| α -H | 4.20 | m | |
| β -H | 1.90 | m | |
| γ -CH ₂ | 1.40, 1.10 | m | |
| γ -CH ₃ | 0.88 | d | 6.6 |
| δ -CH ₃ | 0.82 | t | 7.5 |
| Glyceric acid sulfate | | | |
| 2-H | 4.72 | m | |
| 3-H | 4.55, 4.45 | m | |

Table 3: ¹³C NMR Spectroscopic Data for **Micropeptin 478A**

| Position | δC (ppm) |
|--------------------------------|------------------|
| Thr | |
| C=O | 171.5 |
| α -C | 59.5 |
| β -C | 67.8 |
| γ -C | 20.1 |
| Ile-1 | |
| C=O | 172.0 |
| α -C | 58.0 |
| β -C | 37.5 |
| γ -C (CH ₂) | 25.0 |
| γ -C (CH ₃) | 15.8 |
| δ -C | 11.5 |
| 3-chloro-N-MeTyr | |
| C=O | 170.5 |
| N-CH ₃ | 32.5 |
| α -C | 60.0 |
| β -C | 36.0 |
| 1'-C | 129.0 |
| 2',6'-C | 130.5 |
| 3'-C | 125.0 |
| 4'-C | 155.0 |
| 5'-C | 116.0 |
| Ahp | |

| | |
|--------------------------------|-------|
| C=O | 169.2 |
| 3-C | 55.0 |
| 4-C | 28.0 |
| 5-C | 22.0 |
| 6-C | 73.9 |
| Arg | |
| C=O | 172.5 |
| α -C | 53.5 |
| β -C | 29.0 |
| γ -C | 25.5 |
| δ -C | 41.0 |
| Guanidino-C | 157.0 |
| Ile-2 | |
| C=O | 173.0 |
| α -C | 58.5 |
| β -C | 37.0 |
| γ -C (CH ₂) | 24.5 |
| γ -C (CH ₃) | 15.5 |
| δ -C | 11.0 |
| Glyceric acid sulfate | |
| C=O | 175.0 |
| 2-C | 74.5 |
| 3-C | 68.0 |

Note: The data presented is based on published literature and may be subject to minor variations depending on experimental conditions.

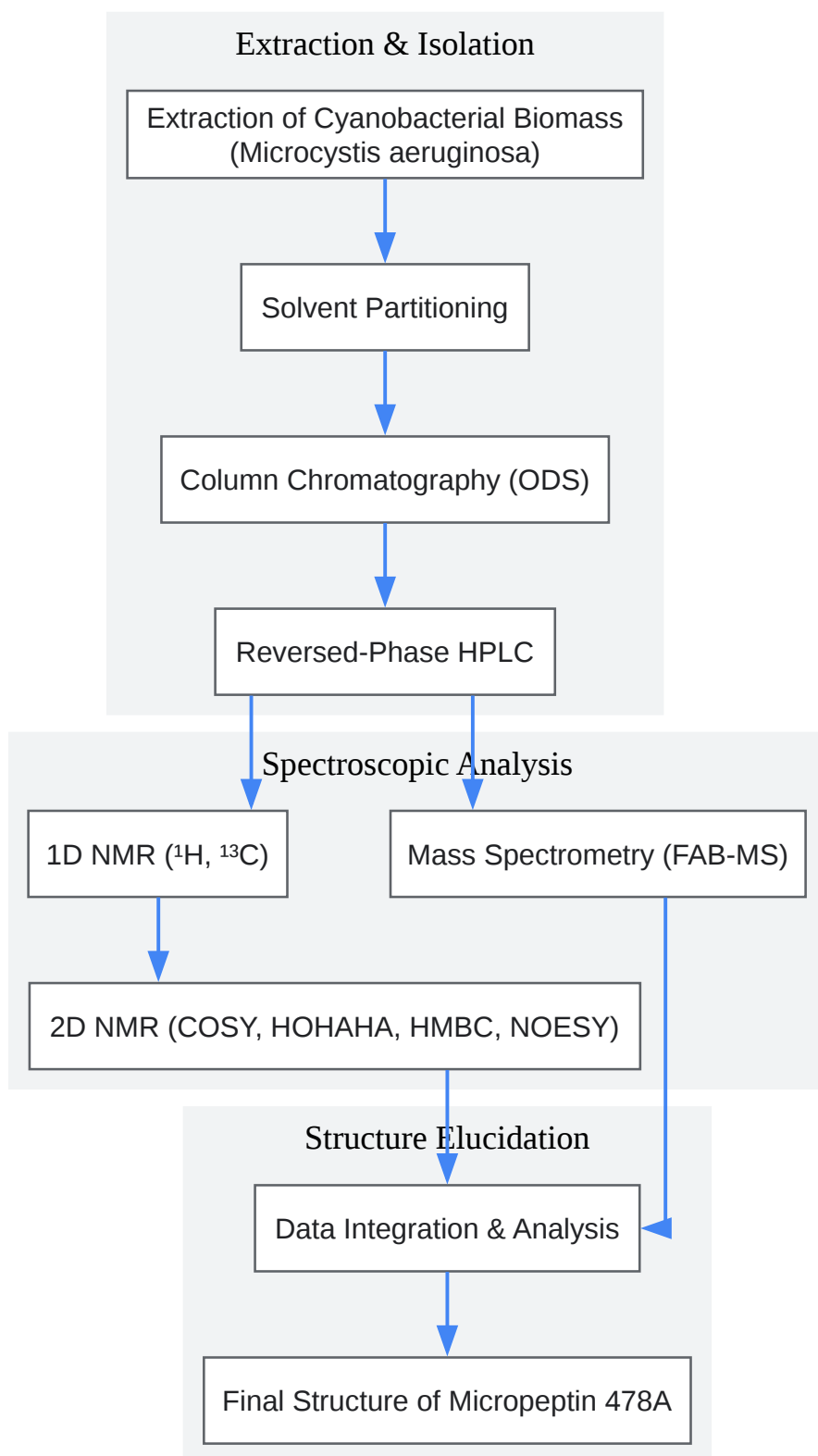
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for **Micropeptin 478A** were recorded using the following general protocol:

- **Sample Preparation:** The purified compound was dissolved in a deuterated solvent, typically dimethyl sulfoxide- d_6 (DMSO- d_6).
- **Instrumentation:** Spectra were acquired on a high-field NMR spectrometer.
- **1D Spectra:** 1H and ^{13}C NMR spectra were recorded to identify the basic proton and carbon environments.
- **2D Spectra:**
 - **COSY (Correlation Spectroscopy):** Used to establish proton-proton couplings within the same spin system, aiding in the identification of amino acid residues.
 - **HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) / TOCSY (Total Correlation Spectroscopy):** Provided correlations between all protons within a spin system, which was crucial for identifying the complete amino acid side chains.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Revealed long-range correlations between protons and carbons (typically 2-3 bonds), which was essential for sequencing the peptide and identifying connections between different structural moieties.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** Provided information about protons that are close in space, which was used to determine the three-dimensional structure and the sequence of the amino acid residues.

Experimental Workflow

The overall workflow for the isolation and structural elucidation of **Micropeptin 478A** can be summarized in the following diagram.



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Caption: Workflow for the analysis of **Micropeptin 478A**.

This guide provides a foundational understanding of the spectroscopic data and analytical methods used to characterize **Micropeptin 478A**. For more in-depth information, researchers are encouraged to consult the primary literature.

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References

- 1. researchgate.net [researchgate.net]
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